N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-butan-2-yl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-5-13(3)20-17-10-14(4)21-18-16(11-19-22(17)18)15-8-6-12(2)7-9-15/h6-11,13,20H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDMGIINPAIEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the condensation with 2-aminobutan-2-ol to form the final pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Recent studies have highlighted the compound's potential as an antitumor agent . Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
-
Mechanism of Action :
- The compound may act as a selective inhibitor of certain kinases involved in cancer progression.
- It has been shown to induce apoptosis in cancer cells while sparing normal cells, which is crucial for reducing side effects associated with chemotherapy.
-
Case Studies :
- A study published in Cancer Research demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited potent activity against breast and lung cancer cell lines, with IC50 values in the low micromolar range .
- Another research highlighted the compound's ability to overcome resistance mechanisms in drug-resistant cancer cells, suggesting its utility in combination therapies .
Antimicrobial Activity
Emerging data suggest that this compound may possess antimicrobial properties. Studies have shown that pyrazolo derivatives exhibit significant activity against various bacterial strains:
-
Antibacterial Effects :
- In vitro assays indicated effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanistic studies suggest disruption of bacterial cell wall synthesis as a potential mode of action.
-
Potential for Drug Development :
- The compound's unique structure may lead to the development of new antibiotics amid rising antibiotic resistance concerns.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent variations at positions 3, 5, and 5. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural and Functional Analogues
Key Observations
Substituent Effects on Bioactivity :
- 3-Position : A 4-fluorophenyl group (e.g., compound 32 in ) enhances anti-mycobacterial potency compared to the target compound’s 4-methylphenyl group. Fluorine’s electron-withdrawing nature improves target binding via hydrophobic and dipole interactions .
- 5-Position : Methyl substituents (as in the target compound) generally confer moderate activity, while bulkier groups (e.g., 4-isopropylphenyl in compound 35 ) reduce solubility but may improve target affinity.
- 7-Amine : Pyridin-2-ylmethyl derivatives (e.g., compound 47 ) exhibit superior M. tb inhibition due to hydrogen bonding with ATP synthase. The target’s butan-2-yl group may reduce potency but improve pharmacokinetic properties (e.g., longer half-life) .
Metabolic Stability :
- Compounds with pyridinylmethyl or trifluoromethyl groups (e.g., ) show enhanced microsomal stability compared to alkylamines like butan-2-yl. For example, trifluoromethyl-containing analogs in demonstrate <20% degradation in human liver microsomes after 60 minutes.
hERG Liability :
- Pyridin-2-ylmethyl derivatives (e.g., compound 48 ) exhibit low hERG inhibition (IC₅₀ > 30 µM), whereas alkylamine-substituted analogs like the target compound may require further profiling to assess cardiac safety .
Physicochemical Properties
SAR Highlights :
- 3-Aryl Substituents : 4-Fluorophenyl > 4-methylphenyl > phenyl in anti-mycobacterial activity .
- 5-Substituents : Methyl groups balance activity and solubility; bulkier groups (e.g., 4-isopropylphenyl) improve target binding but reduce bioavailability .
- 7-Amine Flexibility : Alkylamines (e.g., butan-2-yl) may enhance tissue penetration, while aromatic amines (e.g., pyridinylmethyl) optimize target engagement .
Biological Activity
N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 272.35 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄ |
| Molecular Weight | 272.35 g/mol |
| Structure | Pyrazolo[1,5-a]pyrimidine core |
Anticancer Properties
Research indicates that compounds with similar pyrazolo structures exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. The structure of this compound suggests potential efficacy against cancers driven by aberrant kinase activity.
In a comparative study of related compounds, it was found that modifications to the pyrazolo structure can enhance or diminish biological activity. For example, the introduction of substituents at the 4-position of the phenyl ring has been shown to influence the compound's binding affinity to target proteins and its overall cytotoxicity .
The proposed mechanism of action for pyrazolo derivatives involves the inhibition of protein kinases such as CDK2 and Abl. These kinases play crucial roles in cell cycle regulation and apoptosis. In vitro studies demonstrated that certain derivatives effectively inhibited these kinases, leading to reduced proliferation of cancer cells .
Additionally, the ability of these compounds to form covalent bonds with biomolecules may contribute to their biological effects. For instance, studies on similar pyrazolo compounds have illustrated their capacity to bind nonspecifically to liver microsomal proteins, which could lead to hepatotoxicity or other side effects .
Case Studies and Research Findings
- Study on Pyrazolo Derivatives : A series of pyrazolo derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines (MCF-7 and K562). While some compounds exhibited significant cytotoxicity, others showed minimal effects within tested concentrations .
- In Vivo Binding Studies : Research involving chimeric mice with humanized livers revealed that certain pyrazolo compounds could form reactive metabolites capable of binding to liver proteins. This suggests that this compound may similarly interact with hepatic enzymes, influencing its pharmacokinetics and toxicity profile .
Q & A
Q. What are the optimized synthetic routes for N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones. For example:
- Step 1 : Cyclocondensation of 5-amino-3-(4-methylphenyl)pyrazole with a β-ketoester under reflux in acetic acid to form the pyrimidine ring .
- Step 2 : Introduction of the N-(butan-2-yl)amine group via nucleophilic substitution or Buchwald–Hartwig coupling, using palladium catalysts and ligands (e.g., Xantphos) in toluene at 80–100°C .
- Yield optimization : Solvent polarity (DMF vs. THF), temperature control, and catalyst loading (e.g., 5 mol% Pd(OAc)₂) significantly impact purity and yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core. For example, the C7 amine proton appears as a singlet near δ 6.5 ppm, while the butan-2-yl group shows multiplet splitting (δ 1.0–1.5 ppm) .
- HRMS (ESI+) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 349.2024) and isotopic patterns .
- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., 4-methylphenyl orientation) using single-crystal diffraction .
Advanced Research Questions
Q. How does the N-(butan-2-yl) group influence binding affinity in kinase inhibition assays?
The butan-2-yl substituent enhances hydrophobic interactions with kinase ATP-binding pockets. Comparative studies on analogues show:
- Steric effects : Bulkier alkyl chains (e.g., tert-butyl) reduce activity due to steric hindrance, while shorter chains (e.g., ethyl) lower lipophilicity, decreasing membrane permeability .
- SAR data : In CDK9 inhibition assays, the butan-2-yl variant exhibits IC₅₀ = 120 nM vs. 250 nM for the ethyl analogue, attributed to improved van der Waals contacts .
Methodological recommendation : Perform molecular dynamics simulations (AMBER/CHARMM) to map binding poses and validate with mutagenesis studies .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxic profiles)?
Discrepancies often arise from assay conditions:
- Cell line variability : Test across multiple lines (e.g., MCF-7, A549, HEK293) to identify tissue-specific effects .
- Dose-response validation : Use Hill slope analysis to distinguish off-target effects at high concentrations (>10 µM) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation, which may explain reduced activity in vivo .
Q. How can the pharmacokinetic profile of this compound be improved for CNS-targeted applications?
- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl) to the butan-2-yl chain to reduce logP from 3.8 to <3.0, enhancing blood-brain barrier penetration .
- Prodrug strategies : Synthesize acetylated or phosphoramidate derivatives to improve solubility and delay hepatic clearance .
- In vivo PK studies : Monitor plasma half-life (t₁/₂) and AUC in rodent models after IV/PO administration, adjusting formulations (e.g., PEGylated nanoparticles) .
Q. What computational methods are effective for predicting off-target interactions of pyrazolo[1,5-a]pyrimidines?
- Docking screens : Use Glide or AutoDock Vina to screen against kinase databases (e.g., KLIFS). Prioritize targets with >30% sequence homology to CDK9 .
- Machine learning : Train QSAR models on ChEMBL data to predict hERG or CYP inhibition risks .
- Thermodynamic integration : Calculate binding free energies (ΔΔG) for key off-targets (e.g., GSK-3β) to guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
